molecular formula C14H14N2O3 B5749447 N-benzyl-2-methoxy-5-nitroaniline

N-benzyl-2-methoxy-5-nitroaniline

Cat. No.: B5749447
M. Wt: 258.27 g/mol
InChI Key: BZXDCXXOWVIDMW-UHFFFAOYSA-N
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Description

N-benzyl-2-methoxy-5-nitroaniline is an organic compound with the molecular formula C14H14N2O3. It is characterized by the presence of a benzyl group attached to the nitrogen atom of a 2-methoxy-5-nitroaniline structure. This compound is notable for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-methoxy-5-nitroaniline typically involves the nitration of 2-methoxyaniline followed by benzylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the 2-methoxyaniline. The resulting 2-methoxy-5-nitroaniline is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and benzylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents under appropriate conditions.

    Oxidation: Although less common, the compound can also undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide or potassium carbonate as bases, various electrophiles for substitution.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products Formed:

    Reduction: N-benzyl-2-methoxy-5-aminoaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Benzaldehyde derivatives.

Scientific Research Applications

N-benzyl-2-methoxy-5-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-methoxy-5-nitroaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

    2-methoxy-5-nitroaniline: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.

    N-benzyl-2-methoxyaniline: Lacks the nitro group, which may reduce its reactivity and biological activity.

    N-benzyl-4-methoxy-2-nitroaniline: Similar structure but with different substitution pattern, which can affect its chemical and biological properties.

Uniqueness: N-benzyl-2-methoxy-5-nitroaniline is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and interactions with biological targets. The presence of the benzyl group also enhances its hydrophobicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-benzyl-2-methoxy-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-14-8-7-12(16(17)18)9-13(14)15-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXDCXXOWVIDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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